molecular formula C17H24N4O2 B7559402 N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide

N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide

Cat. No.: B7559402
M. Wt: 316.4 g/mol
InChI Key: DHLKUIIAHYENDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds have shown significant biological and pharmacological activities, making them valuable in various fields of scientific research .

Properties

IUPAC Name

N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-2-3-4-5-16(22)18-13-6-7-14-15(12-13)20-17(19-14)21-8-10-23-11-9-21/h6-7,12H,2-5,8-11H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLKUIIAHYENDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC2=C(C=C1)N=C(N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide typically involves multi-step organic reactions. One common method involves the condensation of 2-nitroaniline with a suitable aldehyde to form a benzimidazole intermediate. This intermediate is then reacted with morpholine and hexanoyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .

Chemical Reactions Analysis

N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent, making it valuable in the development of new therapeutic drugs.

    Medicine: Due to its pharmacological properties, it is being explored for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows the compound to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens, making it an effective antimicrobial and antiviral agent. Additionally, the compound’s ability to interfere with cellular signaling pathways makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide can be compared with other benzimidazole derivatives, such as:

    2-phenylbenzimidazole: Known for its antimicrobial properties.

    5,6-dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.

    N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: A potent antiviral agent

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

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